6-Chloro-2-phenylquinolin-4-amine
Description
Properties
CAS No. |
1189106-17-9 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
UFZPHDDHXDVTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Phenylquinolin 4 Amine and Its Analogs
Established Strategies for Quinoline (B57606) Core Construction
The construction of the quinoline ring system is a well-established field, with several named reactions providing versatile entry points to a wide array of substituted quinolines. These classical methods, developed over a century ago, continue to be adapted and refined for modern synthetic challenges. researchgate.net
Gould-Jacobs Reaction Adaptations and Enhancements
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be further converted to 4-aminoquinolines. The reaction proceeds through the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar acyl malonic ester. This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. nih.gov
The mechanism involves an initial nucleophilic substitution of the ethoxy group of ethyl ethoxymethylenemalonate by the aniline, followed by a thermally induced 6-electron cyclization. nih.gov The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. Modern adaptations often employ microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
Friedländer Synthesis Approaches
The Friedländer synthesis offers a direct route to substituted quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org This acid- or base-catalyzed reaction proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org
Two primary mechanistic pathways are proposed: one involving an initial aldol addition followed by imine formation, and the other beginning with Schiff base formation followed by an aldol-type cyclization. wikipedia.org A significant advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline ring. However, the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials can be a limitation. researchgate.net To address this, modifications involving the in situ reduction of 2-nitrobenzaldehydes or ketones have been developed. researchgate.net
Skraup and Combes Quinoline Syntheses
The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). jptcp.com The reaction is known for its often vigorous nature. A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to substituted quinolines. jptcp.comwikipedia.org The mechanism of these reactions is complex and has been the subject of debate, with evidence suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov
The Combes quinoline synthesis provides a route to 2,4-substituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aniline ring. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
| Reaction Name | Starting Materials | Key Features |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxyquinolines, amenable to microwave heating. |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Unambiguous regiochemistry, limited by starting material availability. |
| Skraup | Aniline, Glycerol, Oxidizing agent | Classic method, can be vigorous. |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Variant of Skraup synthesis. |
| Combes | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. |
Povarov Reaction and Aza-Diels-Alder Cycloadditions
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and, upon oxidation, quinolines. It is an example of an aza-Diels-Alder reaction, typically involving the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. The reaction is often catalyzed by Lewis or Brønsted acids. The resulting tetrahydroquinolines can be oxidized to the corresponding quinolines in a subsequent step. This multicomponent approach allows for significant structural diversity in the final products.
Doebner Reaction Variations
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. jptcp.com This three-component reaction is a variation of the broader Doebner-von Miller synthesis. The carboxylic acid group can often be removed by thermal decarboxylation if the unsubstituted quinoline is desired.
Targeted Synthesis of 6-Chloro-2-phenylquinolin-4-amine
A specific and efficient route to 6-Chloro-2-phenylquinolin-4-amine can be envisioned through a multi-step synthesis starting from the appropriately substituted quinolinol.
A plausible synthetic pathway commences with the preparation of 6-chloro-2-phenyl-4-quinolinol . This intermediate can be synthesized via the Conrad-Limpach reaction, where 4-chloroaniline (B138754) is condensed with ethyl benzoylacetate. The initial reaction forms an enamine intermediate which, upon thermal cyclization at high temperatures, yields the desired 6-chloro-2-phenyl-4-quinolinol.
The subsequent step involves the conversion of the 4-hydroxy group to a more reactive leaving group, typically a chlorine atom. This is achieved by treating 6-chloro-2-phenyl-4-quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃). prepchem.com This reaction proceeds to furnish 4,6-dichloro-2-phenylquinoline . prepchem.com
The final step is the selective amination at the 4-position of the quinoline ring. The chlorine atom at C-4 is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at C-6 due to the electronic influence of the ring nitrogen. Therefore, reacting 4,6-dichloro-2-phenylquinoline with a source of ammonia (B1221849), such as a solution of ammonia in ethanol (B145695) or another suitable solvent, under elevated temperature and pressure, will lead to the selective displacement of the 4-chloro substituent to yield the target compound, 6-Chloro-2-phenylquinolin-4-amine .
Cyclization Routes to the 4-Aminoquinoline (B48711) Scaffold
The formation of the 4-aminoquinoline scaffold is a critical step and can be accomplished through several cyclization methodologies. These routes often start from readily available aniline derivatives and employ different strategies to build the heterocyclic ring.
From Aniline Derivatives and β-Ketoesters
A classic and widely used method for quinoline synthesis is the Conrad-Limpach-Knorr reaction, which involves the condensation of anilines with β-ketoesters. This reaction proceeds through an initial formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization to afford a 4-hydroxyquinoline. Subsequent conversion of the hydroxyl group to an amino group is then required to obtain the desired 4-aminoquinoline.
A modification of this approach utilizes methoxymethylene Meldrum's acid instead of traditional β-ketoesters like ethoxymethylenemalonic ester. ucsf.edu This method offers the advantage of a two-step synthesis to the 4-hydroxyquinoline intermediate, compared to the four steps required with ethoxymethylenemalonic ester. ucsf.edu The process begins with the in situ formation of methoxymethylene Meldrum's acid by refluxing Meldrum's acid in trimethyl-ortho-formate. ucsf.edu The aniline derivative is then added, leading to an ene-amine precursor which is subsequently cyclized under high temperature, often with microwave irradiation, to yield the 4-hydroxyquinoline. ucsf.edu The 4-hydroxyquinoline can then be converted to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride, which can then be displaced by an amine to yield the final 4-aminoquinoline product. ucsf.edunih.gov
| Starting Materials | Reagents | Intermediate | Product | Yield | Reference |
| Aniline, Meldrum's acid, Trimethyl-ortho-formate | Phenyl ether (solvent), Microwave irradiation | Ene-amine | 4-Hydroxyquinoline | 20-70% | ucsf.edu |
| 4-Hydroxyquinoline | Phosphorus oxychloride | - | 4-Chloroquinoline | - | ucsf.edu |
| 4-Chloroquinoline | Amine | - | 4-Aminoquinoline | - | nih.gov |
Intramolecular Cyclization of 2-Aminochalcone Derivatives
Another important route to the quinoline scaffold involves the intramolecular cyclization of 2-aminochalcone derivatives. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriately substituted 2-aminoacetophenone (B1585202) with a benzaldehyde. The resulting 2-aminochalcone can then undergo cyclization to form a dihydroquinolin-4-one.
A borane-catalyzed redox-neutral endo-1,7-hydride shift has been developed for the synthesis of dihydroquinolin-4-ones from amino-substituted chalcones. nih.gov This reaction proceeds with high yields (75-99%) and excellent diastereoselectivity. nih.gov The subsequent dehydration of the dihydroquinolin-4-one can lead to the formation of the corresponding quinoline.
Alternatively, 2-nitrochalcones can be used as precursors. rsc.org In a process catalyzed by ruthenium carbonyl, 2-nitrochalcones can be reduced with carbon monoxide, leading to the formation of 2-substituted-4-quinolones and their corresponding 2,3-dihydro derivatives. rsc.org
Acid-Catalyzed Dehydration of Dihydroquinolin-4-ones
Dihydroquinolin-4-ones, synthesized from methods such as the intramolecular cyclization of 2-aminochalcone derivatives, can serve as key intermediates. These intermediates can be subjected to acid-catalyzed dehydration to introduce the double bond and form the aromatic quinoline ring system. This step is a common transformation in multi-step quinoline syntheses.
Regioselective Chlorination at the 6-Position
The introduction of a chlorine atom specifically at the 6-position of the 2-phenylquinolin-4-amine (B1606699) core is crucial for the target compound. This can be achieved either by starting with a pre-chlorinated aniline derivative or by performing a regioselective chlorination on the formed quinoline scaffold.
Conventional Halogenation Techniques
Conventional halogenation methods often involve the use of molecular halogens or other halogenating agents in the presence of a catalyst or under specific reaction conditions. For quinoline systems, direct halogenation can sometimes lead to a mixture of isomers, making regioselective synthesis challenging. ucsf.edu Therefore, careful selection of the halogenating agent and reaction conditions is paramount. The use of N-chlorosuccinimide (NCS) or sulfuryl chloride can be employed for the chlorination of activated aromatic rings. The regioselectivity is often directed by the existing substituents on the quinoline ring. For instance, the electronic properties of the phenyl group at the 2-position and the amino group at the 4-position will influence the position of electrophilic substitution.
A general method for the metal-free, regioselective C5–H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.org While this method targets the C5 position in 8-substituted quinolines, it highlights the potential for developing regioselective halogenation protocols for other positions based on the substitution pattern.
Hypervalent Iodine-Mediated Chlorination
Hypervalent iodine reagents have emerged as powerful and often more environmentally benign alternatives for halogenation reactions. nih.govacs.orgnih.gov These reagents can provide high regioselectivity under mild reaction conditions. For the chlorination of quinolone systems, reagents like phenyliodine(III) diacetate (PIDA) in the presence of a chloride source such as potassium chloride (KCl) have been shown to be effective. nih.gov For example, the C3–H regioselective chlorination of 4-quinolones has been achieved using PIFA/KCl or PIDA/KCl in methanol (B129727) at room temperature. nih.gov
While this specific example demonstrates chlorination at the C3 position of a 4-quinolone, the principles of hypervalent iodine chemistry can be adapted for the regioselective chlorination at other positions of the quinoline ring system by tuning the reagent, substrate, and reaction conditions. The use of chlorobenziodoxoles, which are cyclic iodine(III) derivatives, represents another class of hypervalent iodine reagents for chlorination. acs.org
| Reagent System | Substrate | Position of Chlorination | Yield | Reference |
| PIFA/KCl | 4-Quinolone | C3 | 86% | nih.gov |
| PIDA/KCl | 4-Quinolone | C3 | 79% | nih.gov |
Introduction of the Phenyl Group at the 2-Position
The strategic placement of a phenyl group at the 2-position of the quinoline ring is a crucial step in the synthesis of the target compound. Several named reactions are instrumental in achieving this transformation.
Classic methodologies like the Doebner-von Miller reaction facilitate the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comslideshare.net This acid-catalyzed reaction offers a versatile route to 2-substituted quinolines. wikipedia.orgsynarchive.com Another significant approach is the Combes quinoline synthesis , which involves the condensation of anilines with β-diketones followed by acid-catalyzed cyclization, yielding 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgdrugfuture.com The Pfitzinger reaction provides an alternative pathway, utilizing isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids, which can be further manipulated. wikipedia.orgresearchgate.netrsc.org
Modern synthetic methods often employ transition-metal-catalyzed cross-coupling reactions for a more direct and efficient introduction of the phenyl group. The Suzuki coupling , for instance, has proven effective for the synthesis of 2-phenylquinolines. nih.gov
Table 1: Comparison of Classical Reactions for 2-Phenylquinoline (B181262) Synthesis
| Reaction | Reactants | Conditions | Key Feature |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., Lewis or Brønsted acids) | Forms the quinoline ring in one pot. wikipedia.orgsynarchive.comslideshare.net |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | Yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgdrugfuture.com |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Produces quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netrsc.org |
Amination at the 4-Position via Nucleophilic Substitution Reactions
Once the 2-phenylquinoline core is established, the subsequent introduction of an amine group at the 4-position is typically achieved through nucleophilic aromatic substitution (SNAr). This process generally involves the displacement of a suitable leaving group, most commonly a halogen, by an amine nucleophile.
The precursor for this reaction is often a 4-chloroquinoline derivative. nih.govambeed.com The synthesis of this intermediate can be accomplished by treating the corresponding 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu The subsequent amination reaction involves heating the 4-chloroquinoline with the desired amine. nih.govnih.gov The reactivity of the 4-chloroquinoline towards nucleophilic attack is enhanced by the electron-withdrawing nature of the quinoline ring system. nih.gov
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, represents a more advanced and versatile method for forming the C-N bond at the 4-position. This reaction offers broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.
Advanced Synthetic Approaches and Green Chemistry Principles
In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. These advanced approaches are increasingly being applied to the synthesis of quinoline derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comingentaconnect.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. benthamdirect.comnih.gov This technique has been successfully applied to various quinoline syntheses, including the Friedländer and Niementowski reactions. nih.govnih.gov The rapid and efficient heating provided by microwaves often leads to cleaner reactions with fewer side products. benthamdirect.com
Table 2: Microwave-Assisted Quinoline Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
| Friedländer Synthesis | 2-Aminophenylketones, Cyclic ketones | Acetic acid, 160 °C, Microwave | 5 min | Excellent | nih.gov |
| Knoevenagel Condensation | Substituted 2-aminoaryl ketones, Active methylene (B1212753) compounds | L-proline, Microwave | Shorter time | Higher yield | benthamdirect.com |
| Niementowski Reaction | Anthranilic acids, Amides | Acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10, Solvent-free, Microwave | 4 min | Improved yield | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.govpsu.eduresearchgate.net These reactions are highly atom-economical and reduce the need for purification of intermediates, saving time and resources. psu.eduresearchgate.net Several MCRs have been developed for the synthesis of quinoline and its derivatives, offering a streamlined approach to complex molecular architectures. nih.govacs.orgnih.gov
Catalyst Systems in Quinoline Synthesis
The choice of catalyst plays a pivotal role in the efficiency and selectivity of quinoline synthesis. A wide array of catalysts have been explored, ranging from traditional acid and base catalysts to more sophisticated transition metal and nanocatalyst systems. nih.govacs.orgnih.gov
Lewis and Brønsted Acids: These are commonly used in classical quinoline syntheses like the Doebner-von Miller and Combes reactions. wikipedia.orgsynarchive.comdrugfuture.com
Transition Metal Catalysts: Palladium, copper, nickel, and iron-based catalysts are extensively used in cross-coupling reactions for C-C and C-N bond formation. nih.govacs.orgorganic-chemistry.org Gold and iridium catalysts have also been employed in novel annulation strategies. iipseries.orgnih.gov
Nanocatalysts: The use of nanocatalysts in quinoline synthesis is a growing area of research, offering advantages such as high catalytic activity, selectivity, and recyclability. acs.org Various metal-based nanocatalysts, including those based on iron, copper, zinc, and gold, have been reported to effectively promote quinoline formation. acs.org
Biocatalysts: The exploration of enzymes as catalysts in organic synthesis is gaining traction as a green chemistry approach. nih.gov
The development of novel and efficient catalyst systems continues to be a driving force in advancing the synthesis of quinoline derivatives. nih.govacs.org
Advanced Characterization Techniques for 6 Chloro 2 Phenylquinolin 4 Amine
Spectroscopic Analysis
Spectroscopic methods provide a detailed view of the molecular framework and electronic environment of 6-Chloro-2-phenylquinolin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) and phenyl rings. The protons on the quinoline core, particularly those in the vicinity of the chlorine and nitrogen atoms, will experience characteristic downfield shifts. For instance, in 6-Chloro-2,4-diphenylquinoline, the proton at position 5 (H-5) and the doublet of doublets for the proton at position 7 (H-7) are observed in the aromatic region. rsc.org The protons of the phenyl ring at position 2 will also resonate in the aromatic region, typically as a multiplet. A key feature for 6-Chloro-2-phenylquinolin-4-amine would be the signal corresponding to the amine (-NH₂) protons. This signal's chemical shift and appearance (broad or sharp) would be dependent on the solvent and concentration, and it would be expected to undergo D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon skeleton. The spectrum of 6-Chloro-2-phenylquinolin-4-amine would show signals for all carbon atoms in the molecule. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms (C-6 and C-4) would be significantly deshielded, appearing at lower field. For comparison, the ¹³C NMR spectrum of 6-chloro-2-phenylquinoline-4-carboxamide shows a range of signals for the quinoline and phenyl carbons. researchgate.net The chemical shift of C-4 would be particularly indicative of the electronic influence of the amino group.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would provide direct insight into the electronic environment of the two nitrogen atoms in the quinoline ring and the amino group. The chemical shifts would be sensitive to hybridization and the nature of substituents, offering valuable data on the electronic structure.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons (Quinoline & Phenyl) | Aromatic Carbons (Quinoline & Phenyl) |
| Amine Protons (-NH₂) | C-Cl |
| C-N (Quinoline) | |
| C-NH₂ |
Note: The table is predictive and based on data from structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS, HRMS, Maldi-TOF)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, 6-Chloro-2-phenylquinolin-4-amine (C₁₅H₁₁ClN₂) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). rsc.org Fragmentation of the molecular ion would likely involve the loss of small molecules such as HCN, HCl, and cleavage of the phenyl group. The fragmentation pattern of the related 3-Amino-6-chloro-2-methyl-quinazolin-4-one shows initial loss of the amino group, followed by further fragmentation of the heterocyclic ring. sciencepublishinggroup.com
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₅H₁₁ClN₂). This technique is crucial for confirming the identity of a newly synthesized compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique that is particularly useful for non-volatile and thermally labile molecules. For 6-Chloro-2-phenylquinolin-4-amine, this technique would be expected to produce a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight.
| Ion | Predicted m/z | Significance |
| [M]⁺ | Calculated for C₁₅H₁₁³⁵ClN₂ | Molecular Ion |
| [M+2]⁺ | Calculated for C₁₅H₁₁³⁷ClN₂ | Isotopic peak for Chlorine |
| [M-Cl]⁺ | Calculated for C₁₅H₁₁N₂ | Loss of Chlorine |
| [M-C₆H₅]⁺ | Calculated for C₉H₆ClN₂ | Loss of Phenyl group |
| [M+H]⁺ | Calculated for C₁₅H₁₂ClN₂ | Protonated molecule (in HRMS/MALDI) |
Note: This table is predictive and based on the expected fragmentation patterns.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Chloro-2-phenylquinolin-4-amine would display characteristic absorption bands corresponding to its various structural components.
The spectrum would be dominated by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. A key diagnostic feature would be the N-H stretching vibrations of the primary amine group, which are expected to appear as two sharp bands in the 3500-3300 cm⁻¹ region for a free amine. The N-H bending vibration would be observed around 1640-1560 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. For comparison, the IR spectrum of the related 7-Chloro-2-(4-chlorophenyl)-4-phenylquinoline shows characteristic peaks for aromatic C-H and C=C stretching. rsc.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch (aromatic rings) | 1600 - 1450 |
| N-H Bend | 1640 - 1560 |
| C-Cl Stretch | 800 - 600 |
Note: The table is predictive and based on general IR correlation charts and data from similar compounds.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of 6-Chloro-2-phenylquinolin-4-amine is expected to show absorption bands in the UV region, arising from π-π* transitions within the extended aromatic system of the quinoline and phenyl rings. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 2-phenylquinoline (B181262).
Upon excitation at an appropriate wavelength, 6-Chloro-2-phenylquinolin-4-amine may exhibit fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. For instance, the related compound 4-(6-chloro-4-phenylquinolin-2-yl)phenol (B5075066) exhibits an emission maximum in the blue region of the spectrum. chemicalbook.com The amino group in the target molecule is also expected to influence its emissive properties.
| Technique | Predicted Observation |
| UV-Vis Absorption | Absorption maxima in the UV region due to π-π* transitions. |
| Fluorescence Emission | Potential emission in the visible region upon excitation. |
Note: The table is predictive and based on the properties of similar chromophoric systems.
Crystallographic Analysis
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 6-Chloro-2-phenylquinolin-4-amine would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for the exact target molecule is not publicly available, the crystal structures of the closely related 6-Chloro-2,4-diphenylquinoline researchgate.net and 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline nih.gov serve as excellent models. These structures reveal that the quinoline ring system is essentially planar.
| Parameter | Predicted Information from X-ray Crystallography |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Provides the dimensions of the repeating unit in the crystal. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Describes the conformation of the molecule, e.g., the twist of the phenyl group. |
| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, and other non-covalent interactions. |
Note: This table outlines the type of data that would be obtained from an X-ray crystallographic analysis.
Mechanistic Investigations of Biological Activity of 6 Chloro 2 Phenylquinolin 4 Amine Derivatives
Structure-Activity Relationship (SAR) Studies
The biological efficacy of 6-chloro-2-phenylquinolin-4-amine derivatives is intricately linked to their structural features. Systematic modifications at various positions of the quinoline (B57606) ring have provided valuable insights into the structural requirements for potent biological activity.
The presence of a chloro group at the 6-position of the quinoline ring is a common feature in many biologically active quinoline derivatives and is generally considered to enhance antimicrobial activity. This is often attributed to its electron-withdrawing nature, which can influence the electronic properties of the entire heterocyclic system and its interaction with biological targets. nih.gov For instance, in the broader class of 4-aminoquinolines, a halogen at the 7-position (analogous to the 6-position in this context) has been shown to be crucial for activity against Plasmodium falciparum, suggesting the importance of this substitution for antiparasitic action. nih.gov
The 2-phenyl group is a key structural element that contributes to the lipophilicity and potential for π-π stacking interactions with biological targets. Modifications on this phenyl ring can significantly modulate activity. For example, the introduction of electron-withdrawing groups on the phenyl ring of related 2-chloro-6-methylquinoline (B1583817) derivatives has been shown to result in promising antifungal activity. nih.gov
The 4-amine position serves as a critical anchor for the introduction of various side chains and moieties, profoundly influencing the compound's solubility, basicity, and ability to interact with specific residues in target proteins. The nature of the substituent at this position is a primary determinant of the biological activity spectrum. Introducing primary or secondary amino groups can enhance antibacterial potency. nih.gov
The three-dimensional conformation of 6-chloro-2-phenylquinolin-4-amine derivatives plays a crucial role in their interaction with biological targets. The planarity of the quinoline ring system is essential for intercalation into DNA or for fitting into the active sites of enzymes. However, the rotational freedom of the 2-phenyl group and the side chain at the 4-amine position can lead to various conformations, only some of which may be biologically active.
While specific conformational analysis studies on 6-chloro-2-phenylquinolin-4-amine are not extensively available, crystallographic studies of related compounds provide insights. For instance, in a crystal structure of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the methylphenyl moiety is oriented at a significant angle to the quinoline ring system, highlighting the non-planar nature of such derivatives. nih.govnih.gov This dihedral angle influences how the molecule presents its functional groups for interaction with a target. Molecular modeling and docking studies on related anilinoquinazolines, which share structural similarities, have been used to predict the binding conformations within the active site of enzymes like DNA gyrase. nih.gov
The introduction of specific moieties at the 4-amine position has been a successful strategy to modulate the biological activity of the 6-chloro-2-phenylquinoline (B1611512) scaffold.
Aniline (B41778) Moiety: The incorporation of a substituted aniline ring at the 4-position (forming a 4-anilinoquinoline derivative) has been explored for various therapeutic applications. In a series of 4-anilinoquinazoline (B1210976) derivatives, which are structurally analogous, substitutions on the aniline ring were found to be critical for antibacterial activity against E. coli. nih.gov
Hydrazino Moiety: The hydrazino group (-NHNH2) and its derivatives (hydrazones) are known to be pharmacologically active. The synthesis of hybrids containing a 4-aminoquinoline (B48711) and a hydrazone moiety has been reported to yield compounds with significant antibacterial activity. mdpi.com For instance, certain 4-aminoquinoline-hydrazone hybrids have shown potent activity against Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com
Isonicotinyl Moiety: The isonicotinyl group, derived from isonicotinic acid (a pyridine (B92270) derivative), is a key component of the anti-tubercular drug isoniazid. Incorporating this moiety into other scaffolds is a common strategy in drug design. While specific studies on 6-chloro-2-phenyl-N-(isonicotinyl)quinolin-4-amine are limited, pyrazoline derivatives incorporating an isonicotinyl group have been synthesized and evaluated for their antimicrobial properties. nih.gov
The nature and length of the linker connecting the 4-amino group to other functional groups are critical determinants of biological activity. In the context of 4-aminoquinoline hybrids, shorter linkers, often consisting of a two-carbon (ethyl) chain, have been found to be optimal for enhancing activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov Linker chains longer than three carbons have been associated with reduced potency. nih.gov
Side chain modifications on the 4-amino group significantly impact the physicochemical properties and, consequently, the biological efficacy of the compounds. Studies on 4-aminoalcohol quinoline derivatives have shown that the length of the side chain is more critical for antibacterial activity than its stereochemistry. nih.gov Furthermore, modifications of the side chain on an aromatic ring of a related natural product demonstrated that even subtle changes, such as the difference between a prenyl and an isopentyl group, can significantly affect antimicrobial activity against strains like Staphylococcus aureus and MRSA. nih.gov
Molecular Targets and Mechanisms of Action
Derivatives of 6-chloro-2-phenylquinolin-4-amine have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria as well as fungal pathogens.
The primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . nih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. nih.govnih.gov
Molecular docking studies on N,2-diphenylquinazolin-4-amine derivatives, which are structurally similar to anilino-substituted 6-chloro-2-phenylquinolines, have shown that these compounds can fit into the ATP-binding pocket of E. coli DNA gyrase B. nih.govacs.org This suggests a potential mechanism of action for the 6-chloro-2-phenylquinolin-4-amine class of compounds.
The antifungal mechanism of quinoline derivatives is less understood but may involve the disruption of fungal membrane integrity and inhibition of key enzymes. For some heterocyclic compounds, including those with a quinoline core, the antifungal activity has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected Quinoline and Related Heterocyclic Derivatives
| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |
| 4-Anilinoquinazoline derivatives | Escherichia coli | Good activity, MIC up to 32 µg/mL | nih.gov |
| 4-Aminoquinoline-hydrazone hybrids | Bacillus subtilis | Potent activity, MIC of 8 µg/mL | mdpi.com |
| 4-Aminoquinoline-hydrazone hybrids | Pseudomonas aeruginosa | Good activity, MIC of 16 µg/mL | mdpi.com |
| 2-Chloro-6-methylquinoline derivatives with electron-withdrawing groups on phenyl ring | Fungal strains | Promising antifungal activity | nih.gov |
| N,2-Diphenylquinazolin-4-amine derivatives | Pseudomonas aeruginosa | Highest activity at 0.0625 mg/mL | nih.govacs.org |
| N,2-Diphenylquinazolin-4-amine derivatives | Staphylococcus aureus | MIC of 0.0078 mg/mL | nih.govacs.org |
| N,2-Diphenylquinazolin-4-amine derivatives | Candida albicans | MIC of 0.0625 mg/mL | nih.govacs.org |
Antimicrobial Activity
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
While quinolones as a class are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome, specific inhibitory data for 6-chloro-2-phenylquinolin-4-amine against these enzymes is not extensively documented in publicly available research. nih.gov However, broader studies on 4-aminoquinoline derivatives have involved docking analyses against DNA Topoisomerase IV to understand their anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. For instance, a compound designated as C1 in one study showed that its binding site resembled that of known inhibitors of this enzyme. nih.gov This suggests that the 4-aminoquinoline scaffold, to which 6-chloro-2-phenylquinolin-4-amine belongs, has the potential to interact with and inhibit this critical bacterial enzyme. Further specific enzymatic assays are needed to quantify the direct inhibitory effects of 6-chloro-2-phenylquinolin-4-amine on DNA gyrase and topoisomerase IV.
Interaction with Penicillin-Binding Protein (PBP2a)
A significant mechanism of antibiotic resistance in MRSA is the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for many β-lactam antibiotics. Targeting PBP2a is therefore a key strategy in developing new anti-MRSA agents.
Recent research has provided valuable insights into the interaction of 4-aminoquinoline derivatives with PBP2a through in silico docking studies. A 2025 study detailed the synthesis of 6-chloro-2-phenylquinolin-4-amine (referred to as compound 5c) and performed docking simulations to predict its binding affinity and interaction with the PBP2a binding site (PDB: 4DK1). nih.gov
Structure-activity relationship (SAR) docking studies of related 4-aminoquinoline derivatives, such as 7-chlorophenylquinolinamine (5b) and 6-chlorocyclopentaquinolinamine (7b), revealed key interactions within the PBP2a active site. These include hydrophobic interactions with amino acid residues like ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399. nih.gov Compound 7b, which showed potent MRSA inhibition, was noted to have enhanced binding due to additional π-alkyl interactions. nih.gov While specific binding energies for 6-chloro-2-phenylquinolin-4-amine were not detailed, the study underscores the potential of this scaffold to bind to PBP2a, guiding the future optimization of these derivatives as anti-MRSA agents. nih.gov
Pre-clinical In Vitro Antibacterial Efficacy Studies
The in vitro antibacterial efficacy of 4-aminoquinoline derivatives has been evaluated to determine their minimum inhibitory concentrations (MIC) against various bacterial strains. While specific MIC values for 6-chloro-2-phenylquinolin-4-amine are not provided in the available literature, data for closely related derivatives highlight the potential of this chemical class.
A study investigating a series of 4-aminoquinoline derivatives reported low-to-moderate antibacterial activity for several compounds. Notably, 6-chlorocyclopentaquinolinamine (7b) exhibited potent inhibition against MRSA with an MIC of 0.125 mM. Another derivative, 2-fluorocycloheptaquinolinamine (9d), was active against S. pyogenes with an MIC of 0.25 mM. nih.gov These findings suggest that modifications to the quinoline core can significantly influence antibacterial potency.
Table 1: In Vitro Antibacterial Activity of 4-Aminoquinoline Derivatives
| Compound | Test Organism | MIC (mM) |
|---|---|---|
| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 |
Data sourced from a study on 4-aminoquinoline derivatives. nih.gov
Anticancer Activity
The anticancer properties of quinoline derivatives are a significant area of research, with investigations focusing on their ability to induce programmed cell death, halt the cell cycle, and interfere with processes that support tumor growth and spread.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Derivatives of the 2-phenylquinolin-4-one scaffold have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. One such derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), was found to promote G2/M arrest in colorectal adenocarcinoma cells. This was achieved by inhibiting the activity of cyclin-dependent kinase 1 (CDK1) and reducing the protein levels of CDK1, Cyclin A, and Cyclin B. nih.gov Furthermore, CHM-1 was shown to induce apoptosis through a mitochondria-dependent pathway, evidenced by the increased levels of cytosolic cytochrome c, AIF, Bax, and BAD, as well as the cleavage of pro-caspases-9 and -3. nih.gov
Similarly, other 4-phenyl-2-quinolone (4-PQ) derivatives have been reported to induce apoptosis and cause G2/M arrest by downregulating cyclin B1 and CDK1. nih.gov Studies on 7-chloro-(4-thioalkylquinoline) derivatives have also shown that at higher concentrations, they can induce apoptosis and cause an accumulation of cells in the G0/G1 phase in leukemia cell lines. researchgate.net
More directly related to the 6-chloro-quinoline structure, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibited significant antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. researchgate.net The IC50 values for the most active compounds were in the low micromolar range.
Table 2: Anticancer Activity of N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives
| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
Data from a study on quinolone-3-carboxamide derivatives as anticancer agents. researchgate.net
Disruption of Cell Migration and Angiogenesis Pathways
The disruption of cell migration and angiogenesis are crucial strategies in cancer therapy as they can prevent metastasis and cut off the tumor's blood supply. While direct evidence for 6-chloro-2-phenylquinolin-4-amine in these pathways is lacking, the broader class of quinoline derivatives has shown promise. For instance, clioquinol, a quinoline derivative, has been shown to inhibit angiogenesis by promoting the degradation of vascular endothelial growth factor receptor 2 (VEGFR2). cbijournal.com
The inhibition of migration of endothelial and cancer cells has been demonstrated with other, unrelated compounds, indicating the validity of this approach in cancer treatment. However, specific studies detailing the effects of 6-chloro-2-phenylquinolin-4-amine or its close derivatives on cell migration and angiogenesis pathways are needed to ascertain their potential in this area.
Modulation of Nuclear Receptor Responsiveness
Nuclear receptors are a class of proteins that regulate gene expression and are involved in various physiological processes, including cancer. Modulating the activity of these receptors is a key area of drug development.
Currently, there is no specific information available from the performed searches that details the modulation of nuclear receptor responsiveness by 6-chloro-2-phenylquinolin-4-amine or its derivatives. This remains an area for future investigation to fully understand the mechanistic profile of this class of compounds.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it a significant target for anticancer drug development. nih.gov Several derivatives of the quinoline scaffold have been investigated for their potential to inhibit this pathway.
Research has shown that blocking the PI3K-Akt-mTOR pathway can effectively inhibit the progression of cancer cells in vitro and in vivo. nih.gov For instance, some quinoline derivatives have demonstrated the ability to inhibit both PI3K and mTOR kinases. nih.gov The dual inhibition of PI3K and mTOR is considered a promising strategy as it can lead to a more comprehensive blockade of the signaling pathway, potentially overcoming resistance mechanisms. nih.govresearchgate.net
Specifically, certain compounds with a quinoline core have been identified as dual PI3K/mTOR inhibitors. nih.gov For example, GSK1059615, a compound with a quinoline-like structure, has been shown to block the activation of the PI3K-Akt-mTOR pathway in head and neck squamous cell carcinoma (HNSCC) cells. researchgate.net This inhibition of the pathway was associated with a reduction in cell viability and proliferation. researchgate.net Further studies have explored modifications to the quinoline structure to enhance inhibitory activity and improve pharmacokinetic properties. For example, the introduction of an arylsulfonamide structure to a quinoline scaffold led to the identification of NSC765844, a potent cytotoxic agent. nih.gov
The mechanism of inhibition often involves the compound binding to the ATP-binding site of the PI3K and mTOR kinases, thereby preventing their catalytic activity. researchgate.net This leads to the downstream suppression of signaling molecules like Akt and p70S6K. nih.gov The presence of a morpholine (B109124) ring is a common feature in many inhibitors of this pathway, as its oxygen atom can form a critical hydrogen bond within the kinase's active site. researchgate.net
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.govnih.gov
Several quinoline-based compounds have been investigated as HDAC inhibitors. For instance, novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as HDAC6 inhibitors. nih.gov These compounds typically feature a cap group, a linker, and a metal-binding group, which are essential for their inhibitory activity. nih.gov In some designs, a quinazolinone moiety serves as the cap group. nih.gov
Studies have shown that certain quinoline derivatives can exhibit selective inhibition against specific HDAC isoforms. For example, some quinazolin-2,4-dione-based hydroxamic acids have been identified as selective and competitive inhibitors of HDAC6. nih.gov The selectivity of these inhibitors is a crucial aspect of their development, as it can help to minimize off-target effects and improve their therapeutic index.
The anti-inflammatory properties of HDAC inhibitors have also been explored. For example, the HDAC inhibitor ITF2357 has been shown to modulate T-cell polarization by suppressing the expression of the IL-6 receptor, which in turn reduces IL-6-induced STAT3 phosphorylation. nih.gov This highlights the potential of HDAC inhibitors in treating inflammatory conditions.
DNA Cleavage Activity
The ability of certain chemical compounds to induce DNA cleavage is a significant mechanism for their anticancer activity. By damaging the genetic material of cancer cells, these agents can trigger apoptosis or cell cycle arrest, leading to cell death. nih.gov Several studies have investigated the DNA cleavage potential of quinoline derivatives and their metal complexes.
Research has demonstrated that certain dehydroabietylamine (B24195) derivatives containing a benzo-azepine structure, synthesized from dehydroabietylamine, exhibit DNA cleavage activities against plasmid DNA. nih.gov The introduction of specific functional groups can influence this activity. For example, an electron-withdrawing group in the ortho position of a carbonyl group was found to weaken the DNA cleavage activity, possibly due to steric hindrance. nih.gov
Metal complexes of quinoline derivatives have also shown significant DNA cleavage capabilities. For instance, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone have demonstrated a high ability to cleave pUC19 plasmid DNA. researchgate.net A correlation was observed between the in vitro cytotoxicity of these complexes against cancer cell lines and their DNA cleavage activity. researchgate.net Similarly, other copper(II) complexes of N3O tripodal polyamine ligands have been shown to be efficient nucleases towards ϕX174 DNA plasmid, with strand scission promoted by hydroxyl radicals. mdpi.com
The mechanism of DNA cleavage can vary. Some compounds may act as metal-free DNA cleaving reagents, where moieties like anthraquinone (B42736) intercalate into DNA base pairs, leading to enhanced cleavage activity. rsc.org In other cases, the presence of metal ions like Cu2+ can influence the cleavage activity, sometimes inhibiting it. nih.gov
Pre-clinical In Vitro Cytotoxicity Studies on Cancer Cell Lines
Pre-clinical in vitro cytotoxicity studies are fundamental in the early stages of anticancer drug discovery. These studies assess the ability of a compound to kill cancer cells and provide initial data on its potency and selectivity. Numerous studies have evaluated the cytotoxic effects of 6-chloro-2-phenylquinolin-4-amine derivatives and related quinoline compounds against various cancer cell lines.
A series of 4-aminoquinoline derivatives were synthesized and tested for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov One of the most active compounds identified was N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, which was particularly potent against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine (B1663885). nih.gov These findings suggest that the 4-aminoquinoline scaffold is a promising prototype for developing new anticancer agents. nih.gov
Similarly, 2-phenyl-4-quinolone (2-PQ) and 4-phenyl-2-quinolone (4-PQ) derivatives have demonstrated significant antiproliferative activity. nih.gov For example, the 2-PQ derivative CHM-1 showed good anticancer activity against numerous cancer cell lines in the NCI-60 screen. nih.gov Among the 4-PQ derivatives, HPK displayed significant antiproliferative activity in HL-60, Hep3B, and H460 cancer cells. nih.gov
The cytotoxicity of these compounds is often linked to their ability to induce apoptosis and cell cycle arrest. nih.gov For instance, HPK treatment was found to induce apoptosis and cause G2/M arrest by downregulating cyclin B1 and CDK1. nih.gov
Below is a table summarizing the in vitro cytotoxicity of selected quinoline derivatives:
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent cytotoxicity | nih.gov |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | nih.gov |
| CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) | NCI-60 panel | Good anticancer activity | nih.gov |
| HPK (2',4'-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | HL-60, Hep3B, H460 | Significant antiproliferative activity (IC50: 0.4-1.0 μM) | nih.gov |
| Copper(II) mixed-ligand complex with 2-phenyl-3-hydroxy-4(1H)-quinolinone and bathophenanthroline | HOS, MCF7 | Significant cytotoxicity (IC50: 2.1-2.2 μM) | researchgate.net |
Antimalarial Activity
The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a landmark example. nih.govnih.gov However, the emergence of drug-resistant strains of Plasmodium necessitates the development of new and effective antimalarial agents. nih.govnih.gov Derivatives of 6-chloro-2-phenylquinolin-4-amine have been explored for their potential to overcome drug resistance.
Mechanisms Against Drug-Resistant Plasmodium Strains
The development of new antimalarial compounds often involves the structural modification of existing drugs like chloroquine to combat resistance. nih.gov The 4-aminoquinoline scaffold remains a valuable starting point for designing new candidates with activity against resistant parasites. nih.gov
While the exact molecular targets of many new quinoline derivatives are still under investigation, it is hypothesized that some may act through mechanisms different from that of chloroquine. nih.gov For instance, the styrylquinoline derivative UCF501 exhibited more potent inhibitory activity against a chloroquine-resistant strain than a chloroquine-sensitive strain, suggesting a distinct mode of action. nih.gov
The strategy of developing new analogs of chloroquine and amodiaquine (B18356) has led to the synthesis of various derivatives that have been evaluated in vitro and in vivo against resistant Plasmodium strains. nih.gov Some of these compounds have shown promising results and are in preclinical or clinical development. nih.gov
Pre-clinical In Vitro Antimalarial Efficacy Studies
Pre-clinical in vitro studies are crucial for determining the efficacy of new antimalarial drug candidates. These studies typically involve testing the compounds against different strains of Plasmodium falciparum, including both drug-sensitive and drug-resistant lines. mmv.org
Several studies have reported the in vitro antimalarial efficacy of 4-aminoquinoline derivatives. For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites. nih.govmdpi.com This compound was also found to be active against a panel of P. vivax and P. falciparum field isolates. mdpi.com
The development of styrylquinoline derivatives has also yielded promising results. Phenotypic screening identified UCF501 as a potent antimalarial compound, and subsequent optimization led to the identification of metabolically stable 2-arylvinylquinolines that are fast-acting agents against the asexual blood-stage parasites. nih.gov
The following table summarizes the in vitro antimalarial efficacy of selected quinoline derivatives:
| Compound/Derivative | Plasmodium Strain(s) | Observed Efficacy | Reference |
| UCF501 (Styrylquinoline) | Chloroquine-resistant strain | More potent than against chloroquine-sensitive strain | nih.gov |
| 2-Arylvinylquinolines | Dd2 (CQ-resistant) | EC50 values ranging from 428.0 to 6753.3 nM | nih.gov |
| MG3 (Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline) | Drug-resistant P. falciparum | Excellent in vitro activity | nih.govmdpi.com |
4 Mechanistic Investigations of the Biological Activity of 6-Chloro-2-phenylquinolin-4-amine Derivatives
This section delves into the molecular-level investigations of the biological activities of 6-chloro-2-phenylquinolin-4-amine and its related derivatives, focusing on the specific mechanisms and pathways through which they exert their effects. The following subsections detail the current understanding of their antioxidant, anti-inflammatory, anti-HIV, and DNA-binding properties.
1 Antioxidant Mechanisms
The antioxidant activity of quinoline derivatives is a significant area of research, with their mechanism of action often attributed to their ability to participate in hydrogen atom transfer (HAT) or single electron transfer (SET) processes. These actions allow them to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. The effectiveness of these compounds is frequently evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov
In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to a non-radical form, with the resulting color change being measurable. nih.gov Research on structurally related 2-substituted quinazolin-4(3H)-ones, which share a core heterocyclic structure with quinolines, has provided insight into structure-activity relationships. Studies show that the antioxidant potency is highly dependent on the substitution pattern on the phenyl ring. For instance, derivatives with two hydroxyl groups in the ortho or para positions exhibit the most significant radical scavenging activity. nih.gov The meta-substituted derivative, by contrast, shows a considerable loss in potency, highlighting the critical role of substituent placement for effective antioxidant action. nih.gov
The table below presents the 50% effective concentration (EC₅₀) values from a DPPH radical scavenging assay for several 2-phenylquinazolin-4(3H)-one derivatives, illustrating the impact of hydroxylation on antioxidant capacity.
Table 1: Antioxidant Activity of 2-Phenylquinazolin-4(3H)-one Derivatives in DPPH Assay
| Compound | Substituent on Phenyl Ring | EC₅₀ (μM) |
|---|---|---|
| 21e | 2,3-dihydroxy | 7.5 |
| 21g | 2,4-dihydroxy | 7.4 |
| 21h | 3,4-dihydroxy | 7.2 |
| 21f | 2,5-dihydroxy | >100 |
Data sourced from a study on 2-substituted quinazolin-4(3H)-ones, which are structurally analogous to the quinoline derivatives discussed. The data demonstrates the structure-activity relationship concerning hydroxyl group positioning. nih.gov
2 Anti-inflammatory Pathways
Derivatives of the quinoline scaffold have demonstrated notable anti-inflammatory properties, which are understood to be mediated through the inhibition of key inflammatory pathways. The mechanisms often involve the downregulation of pro-inflammatory enzymes and cytokines that are pivotal in the inflammatory response. nih.govnih.gov
A primary pathway implicated is the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govnih.gov In inflammatory states, particularly those induced by lipopolysaccharides (LPS), the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling through MAPK proteins like ERK, JNK, and p38. nih.gov This cascade ultimately leads to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus, inducing the expression of genes for pro-inflammatory mediators. nih.gov
Research on related heterocyclic compounds has shown that they can exert anti-inflammatory effects by:
Inhibiting Pro-inflammatory Enzymes: Markedly reducing the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Decreasing Cytokine Production: Lowering the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govnih.gov
Blocking Signaling Cascades: Suppressing the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways, thereby preventing the nuclear translocation of NF-κB's p65 subunit and halting the inflammatory cascade. nih.gov
These findings suggest that the anti-inflammatory potential of 6-chloro-2-phenylquinolin-4-amine derivatives likely operates through similar mechanisms involving the modulation of the TLR4/MAPK and NF-κB signaling pathways.
3 Anti-HIV Activity Studies
The 2-phenylquinoline (B181262) scaffold has been identified as a promising structure in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). acs.orgnih.gov The mechanism of action for some quinoline derivatives has been linked to their ability to interact with viral nucleic acids, a distinct approach from many conventional antiretroviral drugs.
One specific derivative, a 2-phenylquinolone known as WRNA10, was initially designed to target the HIV-1 trans-activation response (TAR) element RNA. nih.gov TAR is a critical regulatory element in the HIV-1 genome, forming a stable stem-loop structure that is essential for viral gene expression and replication. By binding to TAR RNA, compounds can disrupt its function, thereby inhibiting viral replication. This highlights a nucleic acid-targeted mechanism for the anti-HIV activity of certain quinoline derivatives. nih.gov
Furthermore, studies on other classes of quinolones, such as arylpiperazinyl fluoroquinolones, have demonstrated potent anti-HIV-1 activity, with some compounds showing inhibitory concentrations in the sub-micromolar range, further validating the potential of the quinoline core in anti-HIV drug discovery. nih.gov
Table 2: Antiviral Activity of a 2-Phenylquinolone Derivative
| Compound | Target Organism | EC₅₀ (μM) | CC₅₀ (μM) | Molecular Target |
|---|
| WRNA10 | SARS-CoV-2 (VeroE6 Cells) | 10 | 40 | Originally designed as an HIV-1 TAR RNA binder |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values shown are from a screening against SARS-CoV-2, but the compound's design as an HIV-1 TAR RNA binder is noted. nih.gov
4 DNA Binding Interactions
The interaction of quinoline derivatives with DNA is a key aspect of their biological activity, underpinning their potential as therapeutic agents. These compounds can bind to DNA through various modes, with intercalation being a prominent mechanism. researchgate.netbiorxiv.org
Studies have shown that certain quinoline-based compounds act as inhibitors of DNA-acting enzymes, such as DNA methyltransferases (e.g., DNMT1) and bacterial adenine (B156593) methyltransferases (e.g., CamA). biorxiv.org The inhibitory mechanism involves the compound intercalating into the DNA substrate, often via the minor groove adjacent to the enzyme's target base. This binding can reverse the "base-flipping" mechanism that many enzymes use to access individual bases, and it can induce a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thus inhibiting its function. biorxiv.org
Other research on quinoline analogues of the antibiotic echinomycin (B1671085) revealed that they behave as bifunctional intercalators. researchgate.net This means two parts of the molecule insert into the DNA helix at different points simultaneously. This mode of binding can unwind the DNA helix and has been shown to have a preference for G+C rich sequences of DNA. researchgate.net Molecular docking studies on related thiopyrano[2,3-b]quinoline derivatives have further quantified the binding affinity, providing insight into the stability of the ligand-DNA complex. nih.gov
Table 3: DNA Binding Affinity of Thiopyrano[2,3-b]quinoline Derivatives
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Derivative 1 | -5.3 |
| Derivative 2 | -5.5 |
| Derivative 3 | -5.8 |
| Derivative 4 | -6.1 |
Data from a molecular docking study of thiopyrano[2,3-b]quinoline derivatives against an anticancer peptide target, indicating the binding energy of the interaction. nih.gov
Computational Chemistry and in Silico Approaches for 6 Chloro 2 Phenylquinolin 4 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity. While direct molecular docking studies on 6-chloro-2-phenylquinolin-4-amine with the specified targets were not prominently found, extensive research on closely related quinoline (B57606) and 4-aminoquinoline (B48711) derivatives provides a strong inferential basis for its potential interactions.
Penicillin-Binding Protein 2a (PBP2a): PBP2a is a crucial enzyme for methicillin-resistant Staphylococcus aureus (MRSA), enabling its resistance to β-lactam antibiotics. nih.govbiorxiv.org Inhibiting this protein is a key strategy for developing new anti-MRSA agents. nih.govbiorxiv.org Docking studies on various compounds targeting PBP2a have identified key interaction sites. The active site contains a critical serine residue (SER-403), and molecules that bind here can inhibit the enzyme's function. mdpi.com Other important residues in the active site that contribute to ligand binding include TYR-446 and THR-600. mdpi.com Some inhibitors function by binding to an allosteric site, located approximately 60 Å away from the active site, which can modulate the protein's conformation and restore susceptibility to antibiotics. mdpi.com Given the known antibacterial potential of quinoline derivatives, it is plausible that 6-chloro-2-phenylquinolin-4-amine could interact with these key PBP2a residues. mdpi.comnih.gov
HIV Integrase (IN): HIV integrase is a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome. It represents a validated target for antiretroviral drugs. Molecular docking studies of novel quinolonyl diketo acid derivatives have elucidated a plausible binding mechanism. nih.gov These compounds chelate a metal ion in the active site through the quinoline carbonyl oxygen and a diketo acid oxygen. nih.gov Key interactions involve hydrogen bonding with the side chains of amino acids such as D116 and N117, while other parts of the molecule can extend to interact with residues like K156 and K159. nih.gov Similarly, docking studies of quinoline derivatives targeting HIV reverse transcriptase, another viral enzyme, have also been performed to explore binding affinity and interactions with key amino acid residues. nih.govresearchgate.net These studies on related scaffolds suggest that a 4-aminoquinoline structure could be positioned to make critical contacts within the active site of HIV enzymes.
Table 1: Examples of Interacting Residues for Quinoline Derivatives with Pharmacological Targets
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Quinolonyl Diketo Acid Analogs | HIV Integrase | D116, N117, K159 | Chelation, Hydrogen Bond |
| Flavonoids | PBP2a | SER-403, TYR-446, THR-600 | Hydrogen Bond |
| Chalcone-based Quinolines | HIV-RT | - | High Binding Affinity |
Binding affinity predictions quantify the strength of the interaction between a ligand and its target protein, typically expressed as a docking score or binding energy (in kcal/mol). Lower energy values indicate more stable and potent binding. For instance, in studies of flavonoids against PBP2a, non-glycosylated derivatives showed binding free energies between -7.0 and -8.0 kcal/mol. mdpi.com In another study, potent β-lactam antibiotics like cefpirome (B1668871) exhibited binding energies as strong as -76.18 kcal/mol with PBP2a. biorxiv.org In the context of anti-HIV agents, synthesized quinoline derivatives have shown high affinity for the reverse transcriptase protein, with one compound achieving a top docking score of –10.67. nih.govresearchgate.net These values serve as a benchmark for predicting the potential efficacy of new compounds like 6-chloro-2-phenylquinolin-4-amine.
Table 2: Representative Binding Affinity Predictions for Bioactive Compounds
| Compound/Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Cefpirome | PBP2a | -76.18 |
| Ceftazidime | PBP2a | -67.47 |
| Chrysin (Flavonoid) | PBP2a | -7.0 to -8.0 |
| Quinolone Derivative | HIV-RT | -10.67 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their measured biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules and identify the key structural features that influence their potency.
QSAR models are built using a "training set" of compounds with known activities and are validated using an external "test set." The robustness and predictive power of a model are assessed using statistical metrics. These often include the coefficient of determination (R²) for the training set and the predictive R² (R²_pred) or cross-validation coefficient (q²) for the test set. researchgate.net For 4-aminoquinoline derivatives, QSAR models have been successfully developed to predict their antimalarial activity. researchgate.netasianpubs.org Studies on quinoline-triazole conjugates as antibacterial agents have also utilized 2D-QSAR to validate biological properties. nih.gov These models often employ multiple linear regression (MLR) or more complex machine learning algorithms to establish the correlation between molecular descriptors and activity. asianpubs.orgresearchgate.net
A critical outcome of QSAR studies is the identification of molecular descriptors that significantly impact biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For a series of 7-chloro-4-aminoquinoline derivatives, QSAR studies revealed that their antimalarial activity was influenced by steric (Molar Refractivity, MR), hydrophobic (log P), and electronic (Dipole Moment, DM) factors. asianpubs.org Other QSAR analyses on related 4-aminoquinoline hybrids identified descriptors such as Total Connectivity (Tcon), the percentage of carbon atoms (C%), density (D), and specific bond lengths as crucial for activity. researchgate.net These findings suggest that for 6-chloro-2-phenylquinolin-4-amine, properties like molecular size, lipophilicity, and electronic charge distribution, particularly influenced by the chlorine and phenyl substituents, are likely to be critical determinants of its biological function.
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations are often a prerequisite for accurate molecular docking and QSAR studies. researchgate.netnih.gov
DFT studies on the 6-chloroquinoline (B1265530) core provide fundamental insights into its electronic nature. nih.gov Calculations can determine the distribution of electron density, the molecular electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests the molecule is more reactive. scirp.org
For quinolin-4-one derivatives, DFT studies have shown that substituents significantly alter the reactivity and acidity of different sites on the molecule. scirp.org For 6-chloro-2-phenylquinolin-4-amine, the electron-withdrawing chlorine atom and the aromatic phenyl group would be expected to modulate the electron distribution across the quinoline ring system, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target. DFT provides the means to precisely quantify these electronic effects, thereby aiding in the rationalization of observed biological activities and the design of more potent analogs. nih.govscirp.org
Electronic Structure Analysis
DFT calculations on related quinoline derivatives, typically using the B3LYP functional with a suitable basis set such as 6-31G(d,p) or higher, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For quinoline derivatives, the electronic properties are significantly influenced by the nature and position of substituents. The introduction of a chlorine atom at the 6-position and a phenyl group at the 2-position, as in the target molecule, would be expected to modulate the electron distribution across the quinoline scaffold. For instance, studies on other substituted quinolines have shown that electron-withdrawing groups can lower the HOMO-LUMO energy gap, thereby increasing reactivity. nih.gov The phenyl group at the 2-position can participate in π-stacking interactions, while the amino group at the 4-position acts as an electron-donating group, further influencing the molecule's electronic landscape.
Molecular Electrostatic Potential (MEP) maps are another valuable tool in electronic structure analysis. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is crucial for predicting how the molecule might interact with biological receptors or other molecules.
A summary of typical electronic properties for related quinoline derivatives, as determined by DFT calculations, is presented in the table below. These values provide an approximation of what could be expected for 6-Chloro-2-phenylquinolin-4-amine.
| Electronic Property | Typical Calculated Value for Quinoline Derivatives | Significance |
| HOMO Energy | -5 to -7 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1 to -3 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule. scirp.org |
Note: The values in this table are representative and are based on DFT studies of various quinoline derivatives. nih.govscirp.org
Conformer Generation and Stability Analysis
The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements known as conformations. For 6-Chloro-2-phenylquinolin-4-amine, the most significant conformational flexibility arises from the rotation of the phenyl group around the single bond connecting it to the quinoline ring at the C2 position.
Conformer generation studies, often performed using molecular mechanics or quantum mechanical methods, aim to identify the most stable conformations (i.e., those with the lowest energy). The stability of different conformers is primarily determined by steric and electronic effects. The rotation of the 2-phenyl group is associated with a rotational energy barrier, which is the energy required to rotate the group from a low-energy (stable) conformation to a high-energy (unstable) one. researchgate.net
In the case of 2-phenylquinolines, the planarity between the quinoline and phenyl rings is often hindered by steric clashes between the ortho-hydrogens of the phenyl group and the hydrogen at the C3 position of the quinoline ring. As a result, the most stable conformation is likely to be one where the phenyl ring is twisted out of the plane of the quinoline ring. The exact dihedral angle of this twist would be determined by a balance of steric repulsion and the electronic stabilization gained from π-system conjugation.
Computational studies on similar biaryl systems often employ dihedral driver calculations to map the potential energy surface as a function of the rotation angle. nih.gov This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). While specific data for 6-Chloro-2-phenylquinolin-4-amine is not available, studies on related compounds provide insights into the expected rotational barriers.
| Conformational Feature | Description | Significance |
| Rotatable Bond | The C-C single bond between the quinoline C2 and the phenyl group. | Allows for different spatial orientations of the phenyl ring relative to the quinoline core. |
| Dihedral Angle | The angle between the plane of the quinoline ring and the plane of the phenyl ring. | The most stable conformer will have a specific, non-zero dihedral angle to minimize steric hindrance. |
| Rotational Energy Barrier | The energy required to rotate the phenyl group through a planar or other high-energy conformation. | A low rotational barrier suggests that the molecule is flexible and can easily adopt different conformations. chemrxiv.org |
This table illustrates the key concepts in the conformational analysis of 2-phenylquinoline (B181262) systems.
Future Research Directions and Translational Potential
Design and Synthesis of Novel 6-Chloro-2-phenylquinolin-4-amine Analogs with Enhanced Biological Profiles
Future research will heavily focus on the rational design and synthesis of new analogs of 6-Chloro-2-phenylquinolin-4-amine to improve their biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the quinoline (B57606) core. rsc.org For instance, introducing various substituents at different positions on the quinoline ring can significantly impact the compound's efficacy. rsc.org
Key areas for synthetic modification include:
Substitution at the C-2 and C-4 positions: Introducing diverse arylvinyl and alkylamino functional groups at the C-2 and C-4 positions can generate derivatives with improved electron affinity and better biological interactions. nih.gov
Modification of the phenyl ring: Introducing substituents such as fluoro or trifluoromethyl groups on the C-2 phenyl ring has been shown to yield potent activity in related styrylquinolines. nih.gov
An example of a synthetic strategy involves the Knoevenagel reaction, which can be optimized using zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF) to prepare 2-arylvinylquinolines in high yields. nih.gov This method has proven more efficient than traditional approaches that use acetic acid or fused zinc chloride, which can lead to side reactions. nih.gov
Exploration of Multi-Targeting Approaches
A significant trend in drug discovery is the development of multi-target agents that can simultaneously modulate multiple biological pathways, potentially leading to higher efficacy and a lower risk of drug resistance. mdpi.comrsc.org The quinoline scaffold is an ideal framework for designing such multi-target ligands. mdpi.comresearchgate.net
Future strategies for 6-Chloro-2-phenylquinolin-4-amine analogs include:
Molecular Hybridization: This involves conjugating the quinoline scaffold with other pharmacologically active moieties to create a single hybrid molecule with multiple modes of action. rsc.orgijpsjournal.com Examples of successful hybridization with quinolines include combinations with chalcones, oxazoles, triazoles, and imidazoles. ijpsjournal.comnih.goveurekaselect.com For instance, quinoline-chalcone hybrids have shown promise as anticancer agents by inhibiting tubulin polymerization, various kinases, and topoisomerases. rsc.orgrsc.org
Design of Dual Inhibitors: Analogs can be specifically designed to inhibit two related targets. For example, quinoline derivatives have been developed as dual inhibitors of EGFR/HER-2, which is a validated approach for treating solid tumors. nih.gov Computational modeling can be used to design compounds that fit into the ATP-binding pockets of both kinases. nih.gov
This multi-target approach could transform a specific inhibitor into a broader-spectrum therapeutic agent, applicable to complex diseases like cancer where multiple signaling pathways are often dysregulated. mdpi.comrsc.org
Development of Advanced Delivery Systems (Conceptual)
The therapeutic efficacy of any potent compound is intrinsically linked to its delivery to the target site. Future research must explore advanced drug delivery systems to improve the bioavailability, stability, and targeted delivery of 6-Chloro-2-phenylquinolin-4-amine analogs.
Conceptual delivery strategies include:
Nanoparticle-Based Systems: Encapsulating the quinoline analogs in nanoparticles can protect the drug from degradation, improve solubility, and enable targeted release. Magnetic nanoparticles, for example, have been explored as catalysts in quinoline synthesis and could potentially be adapted for drug delivery. nih.govnih.gov These systems offer the possibility of guiding the therapeutic agent to the disease site using external magnetic fields.
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and lipophilic drugs, improve their pharmacokinetic profile, and reduce systemic toxicity.
Prodrug Approaches: Converting the active molecule into an inactive prodrug that is metabolized into the active form at the target site can enhance bioavailability and reduce off-target effects. researchgate.net
Integration of Cheminformatics and Artificial Intelligence in Drug Discovery for Quinoline Derivatives
The integration of computational tools is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netyoutube.com Cheminformatics and artificial intelligence (AI) are poised to play a pivotal role in the future development of 6-Chloro-2-phenylquinolin-4-amine analogs. researchgate.netnih.gov
Key applications include:
Virtual Screening: Computational methods can screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. youtube.com This significantly reduces the time and cost associated with high-throughput screening of physical compounds. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can correlate the three-dimensional structures of quinoline derivatives with their biological activity. nih.gov These models help in understanding the structural requirements for potency and guide the design of new, more active analogs. nih.gov
De Novo Drug Design: AI algorithms, including deep learning and generative adversarial networks (GANs), can design entirely new molecules with desired properties. researchgate.netspringernature.com These tools can generate novel quinoline scaffolds optimized for specific targets and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.comyoutube.com
Predictive Modeling: Machine learning models can be trained on large datasets to predict various properties of new molecules, including their efficacy, solubility, permeability, and toxicity, before they are synthesized. youtube.comnih.gov
These in silico techniques facilitate a more data-driven and rational approach to drug design, increasing the efficiency and success rate of the discovery process. researchgate.netspringernature.com
Addressing Challenges in Synthetic Scalability and Process Optimization
For a promising compound to move from the laboratory to clinical application, its synthesis must be scalable, cost-effective, and environmentally sustainable. nih.govjocpr.com Future research must address the challenges associated with the large-scale production of 6-Chloro-2-phenylquinolin-4-amine and its derivatives.
Areas of focus include:
Green Synthesis Protocols: Developing environmentally friendly synthetic methods is a key priority. This includes using water as a solvent, employing solvent-free conditions, and utilizing reusable catalysts. nih.govjocpr.comresearchgate.net
Nanocatalysis: The use of nanocatalysts, such as those based on copper, nickel, or iron, can significantly improve the efficiency of quinoline synthesis. nih.gov These catalysts offer a large surface area and can lead to higher yields and shorter reaction times under milder conditions. nih.gov For instance, CuI nanoparticles have been used to synthesize quinoline derivatives with excellent yields (85–96%). nih.gov
One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, offer a more efficient and atom-economical approach to synthesis compared to traditional multi-step methods. researchgate.netrsc.org
Process Optimization: Systematic optimization of reaction parameters such as temperature, solvent, and catalyst concentration is essential to maximize yield and purity while minimizing cost and waste. nih.gov
Overcoming these synthetic hurdles is crucial for the eventual translation of these compounds into viable therapeutic agents.
Deepening Mechanistic Understanding of Biological Interactions
A thorough understanding of how 6-Chloro-2-phenylquinolin-4-amine and its analogs interact with their biological targets at a molecular level is fundamental for their development as therapeutic agents. arabjchem.org Future research will need to employ a variety of techniques to elucidate these mechanisms.
Key investigational approaches include:
Molecular Docking and Dynamics Simulations: These computational techniques can predict and visualize the binding modes of quinoline derivatives within the active sites of target proteins. mdpi.comresearchgate.net For example, docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the drug-target complex. mdpi.comnih.gov Molecular dynamics simulations can then be used to study the stability of these interactions over time. mdpi.comnih.gov
Target Identification and Validation: While a compound may show promising activity in cell-based assays, identifying its precise molecular target(s) is often a significant challenge. Techniques such as affinity chromatography and proteomic profiling can be used to isolate and identify the proteins that bind to the quinoline analogs.
Elucidation of Downstream Effects: Once a target is identified, further studies are needed to understand how the interaction of the compound with its target leads to the observed biological effect. This can involve analyzing changes in gene expression, protein phosphorylation, and other downstream signaling events. For example, some quinoline derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells. arabjchem.orgnih.gov
A deeper mechanistic understanding will not only support the clinical development of specific compounds but also provide valuable insights for the design of next-generation derivatives with improved efficacy and reduced side effects.
Conclusion
Summary of Current Research on 6-Chloro-2-phenylquinolin-4-amine
Research into 6-Chloro-2-phenylquinolin-4-amine and its related derivatives has established this scaffold as a significant "privileged structure" in medicinal chemistry. orientjchem.orgnih.gov The core of this interest lies in the broader quinoline (B57606) framework, a nitrogen-containing heterocyclic system that is a cornerstone in the development of therapeutic agents. nih.govmdpi.com Quinolines, including the specific 6-chloro-2-phenylquinolin-4-amine structure, are explored for a wide array of pharmacological activities, most notably as anticancer, antimalarial, and antimicrobial agents. nih.govresearchgate.net
Current investigations frequently involve the synthesis of novel derivatives by modifying the 6-Chloro-2-phenylquinolin-4-amine backbone. researchgate.net The primary goals of these synthetic efforts are to enhance biological activity, improve pharmacological properties like solubility and bioavailability, and reduce potential toxicity. orientjchem.orgresearchgate.net For instance, studies have shown that introducing different substituents on the quinoline nucleus can significantly influence the compound's anticancer activity. orientjchem.org The synthesis of related compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has yielded derivatives with notable antiproliferative activity against colon cancer cell lines. nih.gov Furthermore, research on 2-phenylquinolines has led to the identification of potent antagonists for immunostimulatory DNA sequences, highlighting the scaffold's versatility. nih.gov
Highlighting Key Advances and Remaining Gaps
A key advance in the field is the growing understanding of the structure-activity relationships (SAR) for quinoline-based compounds. Researchers have successfully identified how specific substitutions on the quinoline and phenyl rings can modulate activity. For example, in the development of antimalarial styrylquinolines, the position and nature of substituents were shown to be critical for potency against drug-resistant strains. nih.gov The development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis, represents another significant step forward, allowing for the rapid creation of diverse compound libraries for screening. ontosight.aifrontiersin.org The use of computational docking studies to predict the interaction of these molecules with biological targets, such as phosphatidylinositol 3-kinase (PI3Kα), has also become a crucial tool in guiding rational drug design. nih.gov
Despite these advances, significant gaps remain. A primary challenge is translating promising in vitro results into effective in vivo therapies. researchgate.net Many potent compounds identified in laboratory assays face hurdles related to poor bioavailability, off-target effects, and the development of drug resistance. researchgate.net For 6-Chloro-2-phenylquinolin-4-amine specifically, while its derivatives show promise, comprehensive studies on its precise mechanism of action across different therapeutic areas are often limited. There is a need for more in-depth investigation into its molecular targets and how it modulates cellular pathways to exert its effects, whether in cancer, infectious diseases, or other conditions. arabjchem.org Furthermore, while many studies focus on creating new derivatives, there is a comparative lack of research on the metabolic fate and long-term safety profiles of these compounds. researchgate.net
Outlook for Academic Contributions to the Field of Quinoline-Based Therapeutics
The future of academic research in quinoline-based therapeutics, including those derived from 6-Chloro-2-phenylquinolin-4-amine, is bright and multifaceted. nih.gov A major focus will likely be on overcoming the current limitations of bioavailability and selectivity. researchgate.net This will involve the application of advanced drug design techniques, such as creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties to achieve dual or synergistic effects. frontiersin.org
Academic contributions will be vital in exploring novel therapeutic targets for these compounds. nih.gov As our understanding of disease biology deepens, researchers can design and screen quinoline derivatives against emerging targets in cancer, neurodegenerative diseases, and multidrug-resistant infections. mdpi.comresearchgate.net There is a significant opportunity for academia to pioneer the use of green chemistry approaches in quinoline synthesis, reducing the environmental impact of drug development. ontosight.ai
Furthermore, collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential. researchgate.net In-depth mechanistic studies, quantitative structure-activity relationship (QSAR) analyses, and advanced computational modeling will continue to refine the design of next-generation quinoline-based drugs. nih.govnih.gov By focusing on these areas, academic research can continue to unlock the vast therapeutic potential of the quinoline scaffold, paving the way for new and more effective treatments for a range of human diseases. nih.gov
Q & A
What synthetic methodologies are recommended for preparing 6-Chloro-2-phenylquinolin-4-amine, and how can purity be validated?
Basic Research Question
The synthesis of 6-Chloro-2-phenylquinolin-4-amine typically involves cyclocondensation of substituted anilines with chloro-substituted carbonyl precursors under acidic or catalytic conditions. For example, analogous quinoline derivatives (e.g., 4-Chloro-2-phenylquinoline) are synthesized via Friedländer annulation or Skraup-type reactions using polyphosphoric acid (PPA) as a catalyst . Post-synthesis, purity validation requires:
- Chromatography : HPLC or TLC with UV detection for intermediate checks.
- Spectroscopy : H/C NMR to confirm functional groups and absence of byproducts (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- Elemental Analysis : Matching experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .
How can the crystal structure and molecular conformation of 6-Chloro-2-phenylquinolin-4-amine be resolved?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of ethanol or DCM solutions to obtain diffraction-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXL for phase determination and refinement, ensuring R-factor < 0.05 .
- Validation : Check for Hirshfeld surfaces and intermolecular contacts (e.g., C–H···N hydrogen bonds) using CrystalExplorer .
What advanced techniques address contradictions in spectroscopic data for this compound?
Advanced Research Question
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) can arise from solvation or tautomerism. Mitigation strategies:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and compute NMR shifts using GIAO (Gauge-Independent Atomic Orbital) methods .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., amine proton exchange).
- X-ray Powder Diffraction (XRPD) : Compare experimental vs. simulated patterns to detect polymorphic variations .
How can computational modeling predict the electronic properties and reactivity of 6-Chloro-2-phenylquinolin-4-amine?
Advanced Research Question
Density Functional Theory (DFT) and 3D-QSAR models are critical:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., lower gaps correlate with higher reactivity) .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., amine group charge density).
- Docking Studies : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen-bond interactions .
What role do hydrogen-bonding motifs play in the solid-state stability of this compound?
Advanced Research Question
Graph set analysis (as per Etter’s rules) reveals stabilization mechanisms:
- Primary Interactions : N–H···Cl and C–H···π bonds form infinite chains (graph set C(6) ), enhancing lattice energy .
- Packing Efficiency : Use Mercury software to calculate void volumes (< 5% indicates dense packing).
- Thermal Analysis : Correlate TGA/DSC data (e.g., melting points > 200°C) with hydrogen-bond network robustness .
How are crystallographic disorders and twinning resolved during structure refinement?
Advanced Research Question
For complex crystals with twinning or disorder:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
